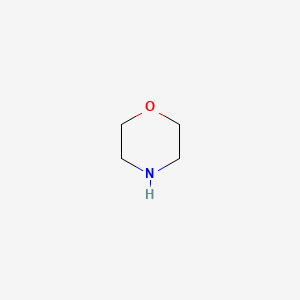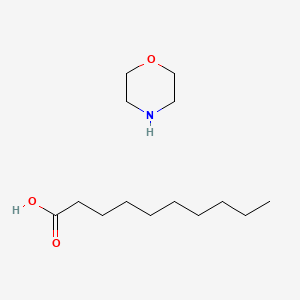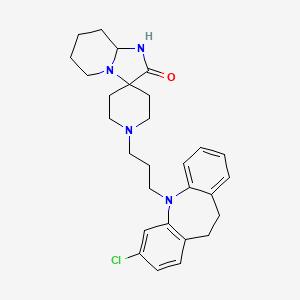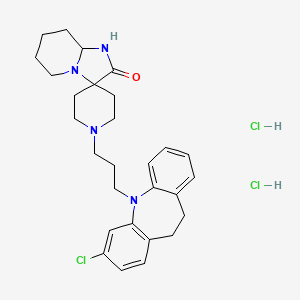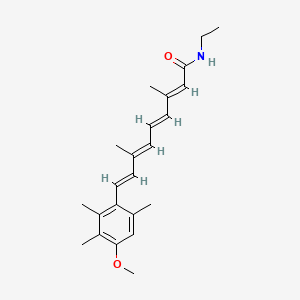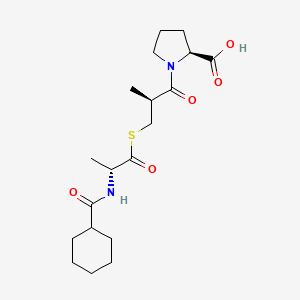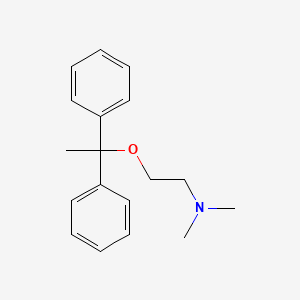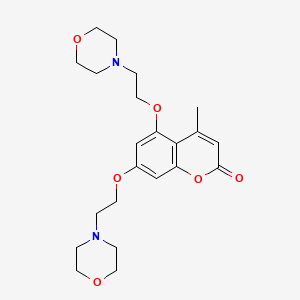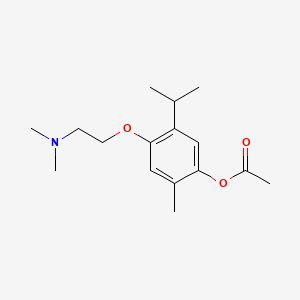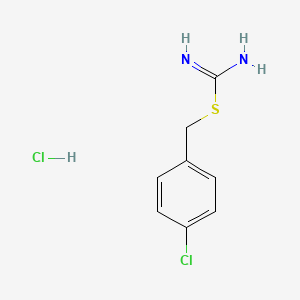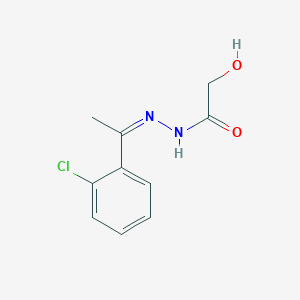![molecular formula C10H16ClN5O6P2 B1676836 [2-[(2-Chloro-6-methylaminopurin-9-yl)methyl]-3-phosphonopropyl]phosphonic acid](/img/structure/B1676836.png)
[2-[(2-Chloro-6-methylaminopurin-9-yl)methyl]-3-phosphonopropyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS2496 is a synthetic organic compound known for its role as a P2Y(1) receptor antagonist . It has the molecular formula C10H16ClN5O6P2 and a molecular weight of 399.66 g/mol . This compound is primarily used in scientific research to study the P2Y(1) receptor, which is involved in various physiological processes, including platelet aggregation and vascular tone regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS2496 involves multiple steps, starting with the preparation of the purine derivative. The key steps include:
Formation of the purine core: The synthesis begins with the formation of the purine core by reacting 2-chloro-6-methylaminopurine with appropriate reagents.
Phosphorylation: The next step involves the phosphorylation of the purine derivative to introduce the phosphonic acid groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain MRS2496 in high purity.
Industrial Production Methods
Custom synthesis services are available for researchers who require this compound .
Chemical Reactions Analysis
Types of Reactions
MRS2496 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the purine core.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reducing agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce different functional groups onto the purine core .
Scientific Research Applications
MRS2496 has several scientific research applications, including:
Mechanism of Action
MRS2496 exerts its effects by antagonizing the P2Y(1) receptor, a G protein-coupled receptor involved in various physiological processes . By binding to this receptor, MRS2496 inhibits the receptor’s activation, thereby modulating downstream signaling pathways . This antagonistic action affects platelet aggregation and vascular tone, making it a valuable tool for studying cardiovascular functions .
Comparison with Similar Compounds
Similar Compounds
MRS2500: Another P2Y(1) receptor antagonist, MRS2500 is more potent than MRS2496.
MRS2179: This compound is also a P2Y(1) receptor antagonist but has different pharmacokinetic properties.
MRS2365: A P2Y(1) receptor agonist, MRS2365 has opposite effects compared to MRS2496.
Uniqueness
MRS2496 is unique due to its specific antagonistic action on the P2Y(1) receptor and its distinct chemical structure . Its relatively lower potency compared to MRS2500 makes it suitable for studies requiring less intense receptor inhibition .
Properties
Molecular Formula |
C10H16ClN5O6P2 |
|---|---|
Molecular Weight |
399.66 g/mol |
IUPAC Name |
[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C10H16ClN5O6P2/c1-12-8-7-9(15-10(11)14-8)16(5-13-7)2-6(3-23(17,18)19)4-24(20,21)22/h5-6H,2-4H2,1H3,(H,12,14,15)(H2,17,18,19)(H2,20,21,22) |
InChI Key |
FFBIISIICFTESN-UHFFFAOYSA-N |
SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(CP(=O)(O)O)CP(=O)(O)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(CP(=O)(O)O)CP(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS2496; MRS 2496; MRS-2496. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


